molecular formula C8H6BrNO4 B11859057 5-Bromo-3-methoxy-2-nitrobenzaldehyde

5-Bromo-3-methoxy-2-nitrobenzaldehyde

Katalognummer: B11859057
Molekulargewicht: 260.04 g/mol
InChI-Schlüssel: VEBHIUNBBODGOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-3-methoxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C8H6BrNO4 It is a derivative of benzaldehyde, featuring a bromine atom, a methoxy group, and a nitro group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methoxy-2-nitrobenzaldehyde typically involves a multi-step process. One common method includes the nitration of 3-methoxybenzaldehyde followed by bromination. The nitration step introduces the nitro group, while the bromination step adds the bromine atom to the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and specific reaction conditions are often employed to ensure high selectivity and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-3-methoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Bromo-3-methoxy-2-nitrobenzaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Bromo-3-methoxy-2-nitrobenzaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, leading to a therapeutic effect .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methoxy-2-nitrobenzaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    5-Chloro-3-methoxy-2-nitrobenzaldehyde: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and properties.

    4-Bromo-3-nitrobenzaldehyde: Lacks the methoxy group, affecting its solubility and reactivity.

Uniqueness

5-Bromo-3-methoxy-2-nitrobenzaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the bromine atom allows for further functionalization, while the methoxy and nitro groups contribute to its electronic properties, making it a versatile intermediate in organic synthesis .

Eigenschaften

Molekularformel

C8H6BrNO4

Molekulargewicht

260.04 g/mol

IUPAC-Name

5-bromo-3-methoxy-2-nitrobenzaldehyde

InChI

InChI=1S/C8H6BrNO4/c1-14-7-3-6(9)2-5(4-11)8(7)10(12)13/h2-4H,1H3

InChI-Schlüssel

VEBHIUNBBODGOM-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1[N+](=O)[O-])C=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.